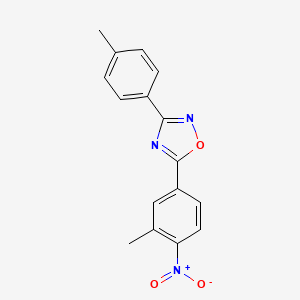

5-(3-methyl-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

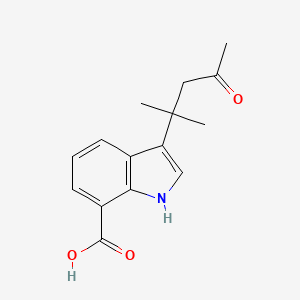

5-(3-methyl-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a compound within the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. They are known for their various biological activities and applications in material science.

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves cyclization reactions. For instance, derivatives of 1,3,4-oxadiazoles have been synthesized from different precursors like nitrobenzoic acid and methyl salicylate, undergoing catalytic hydrogenation and dehydrating reactions (Li Shi-feng, 2007).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is typically confirmed using spectroscopic methods like FT-IR and NMR. These methods help in determining the functional groups and overall molecular framework, essential for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

Oxadiazole compounds can undergo various chemical reactions, including nitration, reduction, and substitution. For example, the nitration of oxadiazole derivatives has been studied extensively, revealing different product ratios based on reaction conditions (A. Blackhall et al., 1980). These reactions significantly influence the compound's chemical properties and potential applications.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Oxadiazole derivatives have been identified as effective agents for controlling mild steel dissolution in acidic environments. Their corrosion inhibition efficiency was tested through various techniques, demonstrating high inhibition efficiency at certain concentrations. These studies also involved computational simulations to corroborate experimental findings, highlighting the compounds' mixed type of inhibition and adherence to Langmuir adsorption isotherm (Kalia et al., 2020).

Antimicrobial Activity

Several oxadiazole derivatives have shown valuable biological effects, including antibacterial, antifungal, and anti-tubercular activities. The synthesis of these compounds has been detailed, along with their structural elucidation and antimicrobial screening against various pathogens. Some derivatives displayed remarkable activity against bacteria such as Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).

Anticancer Properties

Investigations into the cytotoxicity of oxadiazole derivatives have shown some compounds exhibiting significant cytotoxic properties when compared to standard treatments. These findings suggest potential avenues for developing new anticancer therapies (Mutchu et al., 2018).

Material Science Applications

Research into mesogenic materials based on oxadiazole compounds with nitro terminal groups has led to the synthesis of new homologous series displaying liquid crystalline behavior. These findings are significant for the development of materials with specific thermal and electrical properties (Abboud et al., 2017).

Green Chemistry Approaches

The eco-friendly synthesis of 2-aryl-1,3,4-oxadiazoles using water as a reaction medium highlights the shift towards sustainable chemical processes. This method offers advantages such as high yields, simplicity in purification, and elimination of harmful solvents (Zhu et al., 2015).

Propiedades

IUPAC Name |

5-(3-methyl-4-nitrophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c1-10-3-5-12(6-4-10)15-17-16(22-18-15)13-7-8-14(19(20)21)11(2)9-13/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXFDKFWLKBNDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-biphenylylamino)methyl]-2,5-pyrrolidinedione](/img/structure/B5549812.png)

![(3R*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5549830.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5549831.png)

![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5549847.png)

![5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5549855.png)

![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5549870.png)

![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5549880.png)

![N'-benzylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5549889.png)

![2-(3-methoxypropyl)-8-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5549892.png)

![methyl 3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549898.png)